![molecular formula C29H28O4 B14735593 Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol CAS No. 6636-19-7](/img/structure/B14735593.png)
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is an organic compound with a complex structure that includes multiple methoxy and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol typically involves the reaction of 2-methoxyphenyl compounds with 4-methoxyphenylmethyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable precursor to form the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, including its interactions with enzymes and receptors. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-methoxyphenyl)(phenyl)methanol
- (4-methoxyphenyl)methanol
- Methanone, bis(2-hydroxy-4-methoxyphenyl)
Uniqueness
Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol is unique due to its specific arrangement of methoxy and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications.
Eigenschaften
CAS-Nummer |
6636-19-7 |
|---|---|
Molekularformel |
C29H28O4 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C29H28O4/c1-31-23-18-16-21(17-19-23)20-22-10-4-5-11-24(22)29(30,25-12-6-8-14-27(25)32-2)26-13-7-9-15-28(26)33-3/h4-19,30H,20H2,1-3H3 |
InChI-Schlüssel |
VNAOHGRVTBNEMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2C(C3=CC=CC=C3OC)(C4=CC=CC=C4OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


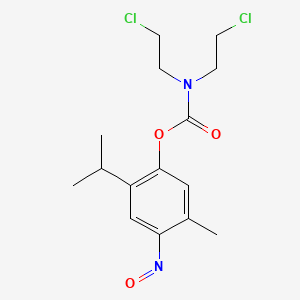
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)

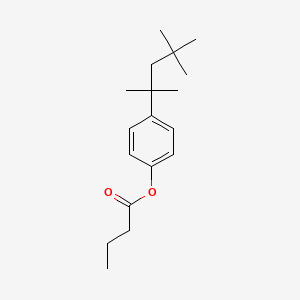
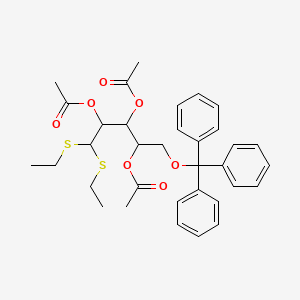
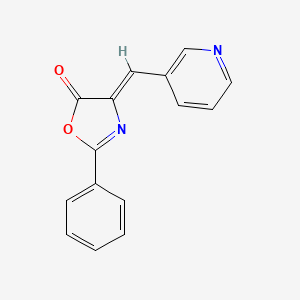
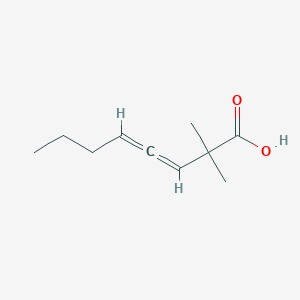

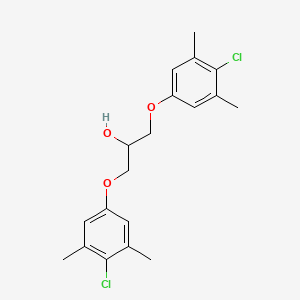
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
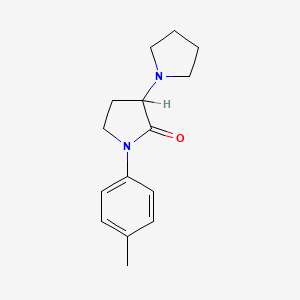
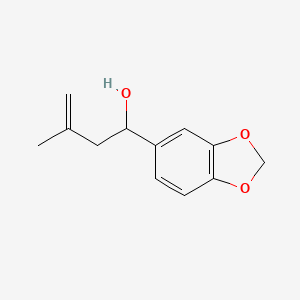
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)

